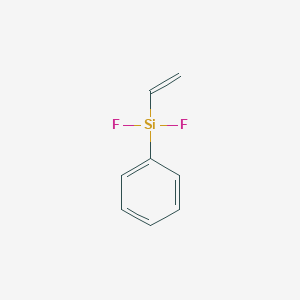
Ethenyl(difluoro)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(difluoro)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a difluoro group, and an ethenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl(difluoro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with difluoroethylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the difluoroethylene to the phenylsilane. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production with minimal by-products. The industrial process may also include purification steps, such as distillation or chromatography, to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(difluoro)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl(difluoro)phenylsilane.
Substitution: Various substituted phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenyl(difluoro)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethenyl(difluoro)phenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethenyl group can undergo polymerization, while the difluoro group can engage in halogen bonding interactions. These properties make it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar structure but lacks the difluoro and ethenyl groups.
Difluorophenylsilane: Contains the difluoro group but lacks the ethenyl group.
Ethenylphenylsilane: Contains the ethenyl group but lacks the difluoro group.
Uniqueness
Ethenyl(difluoro)phenylsilane is unique due to the combination of the ethenyl and difluoro groups, which impart distinct reactivity and properties compared to its analogs. This combination allows for a broader range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
651-01-4 |
|---|---|
Molekularformel |
C8H8F2Si |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
ethenyl-difluoro-phenylsilane |
InChI |
InChI=1S/C8H8F2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 |
InChI-Schlüssel |
HBAAXQMERILEHM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](C1=CC=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
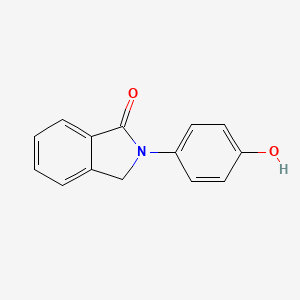
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
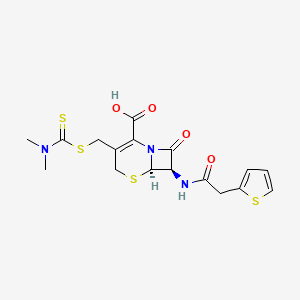
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
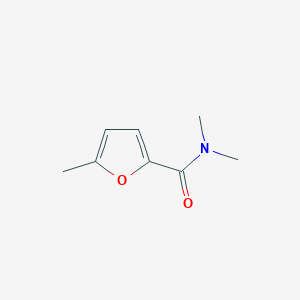
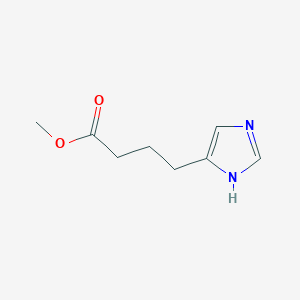
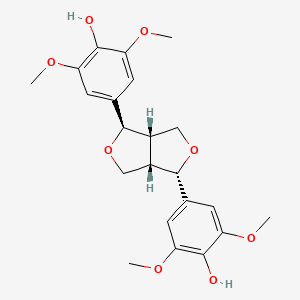


![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)
